Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Description
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate (hereafter referred to as Compound A) is a heterocyclic organic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a disubstituted pyrimidine moiety. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and fluorescent probes. For instance, highlights its role in synthesizing dasatinib-BODIPY, a fluorescently labeled kinase inhibitor used in cellular imaging .
Key structural attributes of Compound A include:
- Piperazine ring: Facilitates hydrogen bonding and molecular interactions.
- Boc group: Enhances solubility and stability during synthetic processes.
- 6-Chloro-2-methylpyrimidin-4-yl substituent: Imparts electronic and steric effects critical for target binding.
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-19(14(21)22-15(3,4)5)6-7-20(10)13-8-12(16)17-11(2)18-13/h8,10H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKQOHTFNVHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NC(=N2)C)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring, a pyrimidine derivative, and a tert-butyl ester group. Its structural complexity allows for various interactions with biological targets, which are critical for its therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for specific strains like Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle proteins .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit key enzymes or receptors involved in cellular processes such as proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that it effectively reduced biofilm formation in MRSA strains, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL . This suggests its potential use in treating biofilm-associated infections.
Study 2: Anticancer Properties
Another investigation focused on its anticancer properties, where it was found to significantly reduce cell viability in human cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity, supporting further development as an anticancer drug candidate .
Research Findings
| Study | Activity | Method | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro | Effective against MRSA; MBIC = 62.216 μg/mL |
| Study 2 | Anticancer | Cell viability assay | IC50 indicates potent cytotoxicity |
Comparison with Similar Compounds
Structural Variations in Piperazine/Pyrimidine Derivatives
The following table summarizes structural differences and their implications:
Physical and Chemical Properties
- Solubility : Chloro and ethoxy substituents increase lipophilicity (logP), while morpholine derivatives () exhibit higher aqueous solubility due to reduced ring strain .
- Stability : Boc-protected derivatives like Compound A are stable under basic conditions but susceptible to acidic deprotection, enabling controlled synthetic steps .
Preparation Methods
Synthesis of tert-butyl 3-methylpiperazine-1-carboxylate
- Starting from 3-methylpiperazine, the nitrogen is protected using tert-butyl carbamate (Boc) to give tert-butyl 3-methylpiperazine-1-carboxylate.
- This protection is typically carried out using di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
- The product is isolated as a stable Boc-protected piperazine derivative, which facilitates subsequent substitution reactions.
Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine
- The key step involves reacting tert-butyl 3-methylpiperazine-1-carboxylate with 2,4-dichloropyrimidine derivatives.
- Typically, the reaction is performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) at room temperature.
- A base such as N-ethyl-N,N-diisopropylamine (DIPEA) is used to deprotonate the piperazine nitrogen, enhancing nucleophilicity.
- The nucleophilic nitrogen attacks the 4-position of 2,4-dichloropyrimidine, displacing the chlorine atom and forming tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate.
- The reaction typically proceeds over 2 hours at 20°C, yielding the desired substituted pyrimidine intermediate ready for further steps without the need for purification at this stage.
| Parameter | Condition/Details |
|---|---|
| Reactants | tert-butyl 3-methylpiperazine-1-carboxylate, 2,4-dichloropyrimidine |
| Solvent | N,N-dimethylformamide (DMF) |
| Base | N-ethyl-N,N-diisopropylamine (DIPEA) |
| Temperature | 20°C |
| Reaction Time | 2 hours |
| Product | This compound |
| Purification | Typically used crude in next step |
Palladium-Catalyzed Coupling (If applicable)
- In related synthetic routes, palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, may be employed to introduce the piperazine moiety onto heteroaryl halides.
- Catalysts like tris-(dibenzylideneacetone)dipalladium(0) with ligands such as 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl are used.
- Sodium tert-butoxide serves as the base in toluene solvent at elevated temperatures (~90°C) under inert atmosphere.
- This method is useful for synthesizing related tert-butyl piperazine carboxylates with different aryl substitutions.
| Catalyst | tris-(dibenzylideneacetone)dipalladium(0) |
| Ligand | 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 90°C |
| Time | 3 hours |
| Atmosphere | Argon (inert) |
| Yield | Example: 8.15 g product from 5.3 g aryl bromide |
Research Findings and Observations
- The substitution on the pyrimidine ring is regioselective, favoring displacement at the 4-position due to electronic and steric factors.
- The tert-butyl carbamate group effectively protects the piperazine nitrogen, preventing side reactions.
- The reaction conditions (temperature, solvent, base) are optimized to ensure high yield and purity.
- The crude intermediate from the nucleophilic aromatic substitution is often used directly in subsequent reactions without purification, streamlining the synthesis.
- Palladium-catalyzed coupling provides an alternative or complementary approach for introducing complex aryl groups onto the piperazine scaffold.
Summary Table of Preparation Methods
| Step | Reactants/Conditions | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| Boc Protection | 3-methylpiperazine + Boc2O | Mild base, room temperature | tert-butyl 3-methylpiperazine-1-carboxylate |
| Nucleophilic Aromatic Substitution | tert-butyl 3-methylpiperazine-1-carboxylate + 2,4-dichloropyrimidine | DMF, DIPEA, 20°C, 2 h | This compound (crude) |
| Pd-Catalyzed Coupling (optional) | Aryl bromide + Boc-protected piperazine | Pd catalyst, ligand, NaOtBu, toluene, 90°C, 3 h | Substituted tert-butyl piperazine derivatives (e.g., 8.15 g isolated) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
